Potassium (cyanomethyl)trifluoroborate

Overview

Description

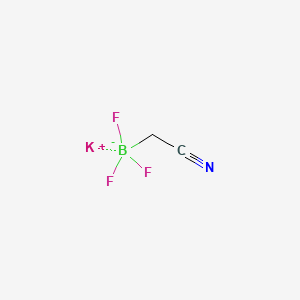

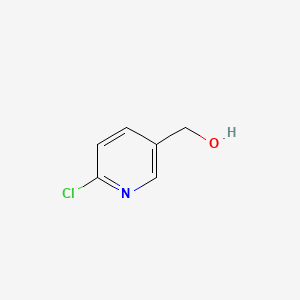

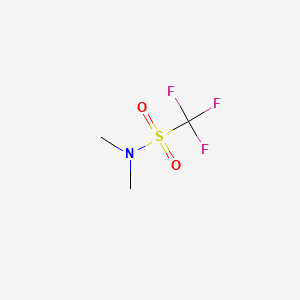

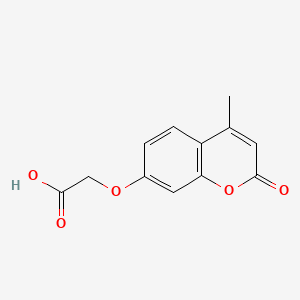

Potassium (cyanomethyl)trifluoroborate is a chemical compound with the molecular formula C2H2BF3KN . It is part of the Thermo Scientific Chemicals product portfolio .

Synthesis Analysis

Potassium trifluoroborate salts, including this compound, have been used as nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are easily prepared and most are indefinitely stable to air and moisture .Molecular Structure Analysis

The molecular weight of this compound is 146.95 g/mol . The InChI key is IJENQMHWPRCCBA-UHFFFAOYSA-N .Chemical Reactions Analysis

Potassium trifluoroborate salts have been used in Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They have been employed in the syntheses of various natural products and biologically significant analogues .Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 146.95 g/mol .Scientific Research Applications

Synthesis and Cross-Coupling Reactions

Synthesis of Primary Aminomethyl Equivalent : Potassium Boc-protected aminomethyltrifluoroborate was synthesized successfully through a "one-pot" process. This primary aminomethyl equivalent was utilized in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and hetaryl chlorides, yielding good to excellent results (Molander & Shin, 2011).

Palladium-Catalyzed Coupling : Potassium alkenyltrifluoroborates underwent palladium-catalyzed coupling reactions with aryl or alkenyl halides/triflates, yielding air- and moisture-stable solids that can be stored indefinitely. This reaction tolerated a variety of functional groups (Molander & Rivero, 2002).

Improved Synthesis Methods

- Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate : An enhanced synthesis method for potassium (trifluoromethyl)trifluoroborate was developed, resulting in an 85% overall yield. This process is scalable, making it a practical procedure for producing this valuable reagent (Molander & Hoag, 2003).

Hydrogenation and Cross-Coupling

- Selective Hydrogenation : Potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate was hydrogenated using a Pd-catalyst to produce either the (Z)- or (E)-isomer of β-trifluoromethylstyrenes in high purity (Ramachandran & Mitsuhashi, 2015).

Preparation of Stable Salts

- Preparation of Potassium Trifluoroborate Enol Ether : A bench-stable potassium trifluoroborate enol ether reagent was prepared, suitable for incorporation into aryl and heteroaryl systems via palladium-mediated cross-coupling (Katz, Lapointe, & Dinsmore, 2009).

Radical Cyclizations

- Radical Cyclizations in Water : Organoboronic acids and trifluoroborates underwent practical radical cyclizations in water, open to air, and scalable using catalytic silver nitrate and potassium persulfate. This method facilitated the generation of polycyclic scaffolds (Lockner, Dixon, Risgaard, & Baran, 2011).

Amination Reactions

- Amination of Potassium Aryl Trifluoroborates : Potassium aryl trifluoroborates were converted into aryl amines using a catalytic amount of CuSO4·5H2O, demonstrating a method that used water as a solvent under aerobic conditions (Liesen, Silva, Sousa, Menezes, & Oliveira, 2012).

Metal-Free Reactions

- Metal-Free Ring-Opening of Epoxides : The ring-opening of epoxides with potassium trifluoroborates was achieved under metal-free conditions, demonstrating regioselective reactions that tolerated both electron-rich and electron-poor aryltrifluoroborates (Roscales & Csákÿ, 2014).

Mechanism of Action

Target of Action

Potassium (cyanomethyl)trifluoroborate is a special class of organoboron reagents . The primary targets of this compound are the carbon-carbon bonds in organic compounds . These bonds are targeted in Suzuki–Miyaura-type reactions, which are widely used transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, the carbon-carbon bonds. In Suzuki–Miyaura-type reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

This compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two organic groups, one electrophilic and the other nucleophilic, facilitated by a palladium catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of complex organic compounds, including biologically active compounds and natural products .

Action Environment

The action of this compound is influenced by environmental factors. It is moisture- and air-stable, and remarkably compliant with strong oxidative conditions . This makes it a versatile reagent in a variety of environments, including those that are oxidative or contain moisture .

Safety and Hazards

Future Directions

Potassium trifluoroborate salts, including Potassium (cyanomethyl)trifluoroborate, have emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This suggests that they could be used more widely in future chemical synthesis.

properties

IUPAC Name |

potassium;cyanomethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BF3N.K/c4-3(5,6)1-2-7;/h1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJENQMHWPRCCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC#N)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635415 | |

| Record name | Potassium (cyanomethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

888711-58-8 | |

| Record name | Potassium (cyanomethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (cyanomethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B1360363.png)